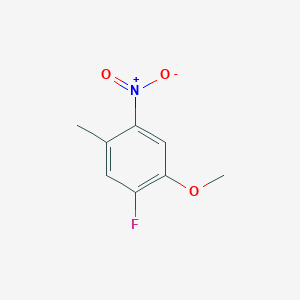

1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-2-methoxy-5-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)4-7(5)10(11)12/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHIHMKCWVOTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3108-02-9 | |

| Record name | 2-Fluoro-4-methyl-5-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Chemical Synthesis of 1 Fluoro 2 Methoxy 5 Methyl 4 Nitrobenzene and Its Analogues

Exploration of Precursor Functionalization and Reaction Optimization Strategies

The synthesis of 1-fluoro-2-methoxy-5-methyl-4-nitrobenzene (B1474307) is fundamentally a study in the strategic functionalization of aromatic precursors. The assembly of the target molecule requires a carefully planned sequence of reactions to install the fluoro, methoxy (B1213986), methyl, and nitro groups onto the benzene (B151609) ring in the correct orientation. A common and logical precursor for this target is 4-fluoro-3-methoxytoluene. The functionalization of this precursor, primarily through electrophilic nitration, is the most direct route. Optimization of this key step involves controlling reaction conditions such as temperature, concentration, and the specific nitrating agent to maximize the yield of the desired isomer and minimize the formation of unwanted byproducts.

Regioselective Nitration of Substituted Aromatic Precursors

The introduction of the nitro group onto an already substituted benzene ring is governed by the directing effects of the existing substituents. In the case of a precursor like 4-fluoro-3-methoxytoluene, the methoxy group (-OCH₃) and the methyl group (-CH₃) are activating, ortho-, para-directing groups, while the fluoro group (-F) is a deactivating, yet also ortho-, para-directing group.

The methoxy group is a powerful activating group and will strongly direct electrophilic substitution to its ortho and para positions. The methyl group provides additional activation. The fluoro substituent, while deactivating due to its high electronegativity, also directs ortho- and para-. The final position of nitration is a result of the interplay of these directing effects. For the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene, a close analogue, the nitration of 2-fluoro-1,4-dimethoxybenzene was found to be highly regioselective. mdpi.com The reaction, conducted with nitric acid at 0°C, yielded the desired product, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, in 90% yield, with the nitro group adding para to the fluoro substituent and ortho to a methoxy group. mdpi.com This high selectivity suggests that the electronic and steric influences of the substituents synergistically favor a specific outcome, a principle that is central to designing the synthesis of the target compound.

Nucleophilic Aromatic Substitution (SNAr) Pathways for Fluorine Incorporation and Modification

Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for the functionalization of electron-poor aromatic rings. researchgate.netwikipedia.orgmasterorganicchemistry.com The presence of a strong electron-withdrawing group, such as a nitro group, is essential to activate the ring for attack by a nucleophile. wikipedia.org This strategy can be used either to introduce a fluorine atom onto the ring or to use an existing fluorine atom as a leaving group for further derivatization.

For fluorine incorporation, a precursor with a good leaving group (like another halogen or even a nitro group) can be treated with a fluoride (B91410) source. For instance, the synthesis of 4-fluoro-2-methoxy-1-nitrobenzene has been achieved by reacting 2,4-difluoro-1-nitrobenzene with potassium tert-butoxide in the presence of methanol. google.com In this case, the methoxide (B1231860) ion preferentially displaces one of the fluorine atoms.

Conversely, an activated fluorine atom can be an excellent leaving group in SNAr reactions. masterorganicchemistry.com This is demonstrated in the synthesis of N′-(4-Methyl-2-nitrophenyl)benzohydrazide, where 1-fluoro-4-methyl-2-nitrobenzene is reacted with benzohydrazide (B10538) in DMSO at 80°C. The fluorine atom, activated by the ortho-nitro group, is displaced by the nucleophilic nitrogen of the benzohydrazide. mdpi.com This highlights the utility of fluoronitroaromatic compounds as versatile intermediates for creating new C-N bonds.

Table 1: Examples of SNAr Reactions in the Synthesis of Nitroaromatic Analogues

| Starting Material | Nucleophile | Product | Conditions | Reference |

| 2,4-Difluoro-1-nitrobenzene | Methanol/Potassium tert-butoxide | 4-Fluoro-2-methoxy-1-nitrobenzene | Toluene, 0°C to 20°C | google.com |

| 1-Fluoro-4-methyl-2-nitrobenzene | Benzohydrazide | N′-(4-Methyl-2-nitrophenyl)benzohydrazide | DMSO, 80°C, 48h | mdpi.com |

| 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene | Benzohydrazide | N′-[2-Nitro-4-(trifluoromethyl)phenyl]benzohydrazide | DMSO, 80°C, 48h | mdpi.com |

Directed Ortho-Metalation and Other Directed Functionalization Approaches

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), facilitating the deprotonation of the proximal ortho-C-H bond. wikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

Both methoxy and fluoro groups are known to function as DMGs. organic-chemistry.orgresearchgate.net The methoxy group is a classic and effective DMG. The fluorine atom, while less powerful, can also direct lithiation to its ortho position. researchgate.net In a precursor like 4-fluoro-3-methoxytoluene, DoM could potentially occur ortho to the methoxy group (at C2) or ortho to the fluoro group (at C5). The relative directing ability of the substituents and the reaction conditions would determine the regiochemical outcome. harvard.edu While a direct application of DoM for the synthesis of this compound is not prominently documented, the principles of this strategy offer a viable, alternative synthetic pathway where a functional group could be installed regioselectively prior to the nitration step. For example, lithiation followed by quenching with an electrophile could introduce a group that is later converted to the methyl or another desired substituent.

Investigation of Stereo- and Regioselective Synthetic Pathways

For the synthesis of an achiral, planar molecule like this compound, the primary challenge is not stereoselectivity but regioselectivity. The critical step that dictates the final substitution pattern is often the electrophilic aromatic substitution, specifically nitration. As discussed previously, the directing effects of the pre-existing substituents on the aromatic ring are paramount. mdpi.com

A successful regioselective pathway relies on a precursor where the combined electronic and steric influences of the substituents guide the incoming electrophile to a single, desired position. The high-yield, selective nitration of 2-fluoro-1,4-dimethoxybenzene to a single isomer demonstrates the feasibility of achieving high regiocontrol in these systems. mdpi.com The powerful para-directing effect of the fluorine atom and the ortho-directing effect of the methoxy group converge to strongly favor substitution at the C4 position. Alternative pathways, such as those involving functional group interconversion or rearrangement, are generally less efficient and are avoided in optimized syntheses.

Advanced Catalytic Systems in the Derivatization of Nitroaromatic Compounds

Once the nitroaromatic core has been synthesized, advanced catalytic systems can be employed for further derivatization. These methods offer mild and selective alternatives to traditional stoichiometric reactions. Catalysis can be used to modify the nitro group itself or to functionalize other positions on the ring.

For example, the catalytic reduction of the nitro group is a common transformation. mdpi.comnih.gov While complete reduction to an amine is frequent, specialized catalytic systems can achieve partial reduction to intermediate oxidation states like phenylhydroxylamines. mdpi.comresearchgate.net Furthermore, modern approaches include photoenzymatic systems, which use light and enzymes like nitroreductases to selectively reduce nitro groups under aqueous conditions, offering a green chemistry alternative. nih.gov

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis has revolutionized the functionalization of aromatic compounds, and nitroaromatics are increasingly utilized as substrates in these reactions. acs.orgelsevierpure.com A particularly innovative strategy is denitrative coupling, where the nitro group itself acts as a leaving group in a cross-coupling reaction. acs.orgbohrium.comnsmsi.ir This approach avoids the traditional multi-step sequence of reduction, diazotization, and halogenation that is often required to prepare haloarene coupling partners from nitroarenes. acs.orgelsevierpure.com

Palladium- and copper-based catalysts have been developed for various denitrative transformations, including C-O, C-S, and C-C bond formations. acs.org For example, palladium complexes with specialized ligands like BrettPhos have enabled Suzuki-Miyaura type couplings of a broad range of nitroarenes. bohrium.com Rhodium and copper catalysts have also been effective for denitrative etherification reactions. acs.org These methods allow for the direct conversion of a C-NO₂ bond to a C-Aryl, C-O, or C-S bond, providing a powerful tool for the derivatization of compounds like this compound.

Table 2: Selected Transition Metal-Catalyzed Denitrative Coupling Reactions

| Coupling Type | Catalyst System | Reactants | Product Type | Reference |

| C-O Etherification | RhCl(PPh₃)₃ | Nitroarene, Arylboronic Acid, H₂O | Diaryl Ether | acs.org |

| C-O Etherification | CuO nanoparticles | Nitroarene, Arylboronic Acid | Diaryl Ether | acs.org |

| C-C (Suzuki-Miyaura) | Pd/BrettPhos | Nitroarene, Arylboronic Acid | Biaryl | bohrium.com |

| C-C (Sonogashira) | Pd(en)(NO₃)₂ / BrettPhos | Nitroarene, Terminal Alkyne | Aryl Alkyne | acs.org |

Beyond denitrative coupling, transition metal catalysts are also used for C-H functionalization, where a catalyst activates a C-H bond on the aromatic ring for direct coupling with another reagent, offering an atom-economical route for derivatization. rsc.orgnih.gov

Organocatalytic Strategies for Complex Nitroarene Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, offering a valuable alternative to metal-based catalysts. mdpi.com The nitro group is an exceptionally versatile functionality in this context, not only as a precursor to amines but also due to its ability to activate molecules for various transformations. reading.ac.ukscilit.com This makes organocatalysis a highly strategic approach for constructing complex chiral molecules containing a nitroarene framework.

The primary utility of organocatalysis in this area involves the introduction of chirality and the construction of carbon-carbon bonds. For instance, asymmetric Michael additions of ketones or aldehydes to α,β-unsaturated nitro compounds are effectively catalyzed by chiral bifunctional organocatalysts, such as those derived from (R, R)-1,2-diphenylethylenediamine (DPEN). mdpi.com These reactions can achieve high yields and excellent enantioselectivities (up to 98% ee), providing access to enantiomerically enriched nitro compounds that can be further elaborated into complex targets. mdpi.com The nitro group acts as a potent Michael acceptor, and its subsequent transformation into other functional groups (e.g., amino, keto, or carboxylic acid groups) highlights its strategic importance in synthesis. mdpi.com

Furthermore, the nitro group is invaluable in the rapidly expanding field of organocatalytic domino reactions, where multiple bonds are formed in a single synthetic operation. reading.ac.ukscilit.com These cascade reactions, often initiated by the conjugate addition to a nitroolefin, allow for the rapid assembly of complex molecular architectures from simple precursors, which is a key strategy for the efficient synthesis of structurally diverse nitroarene analogues. reading.ac.uk

Development of Sustainable and Efficient Synthetic Protocols

The industrial synthesis of nitroaromatic compounds has traditionally relied on methods that are often hazardous and environmentally unfriendly. researchgate.net Recognizing these shortcomings, significant research efforts have been directed towards creating synthetic protocols that are not only efficient but also sustainable and scalable. researchgate.netmdpi.com

Green Chemistry Principles in Nitroaromatic Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edu Its twelve principles provide a framework for developing more sustainable synthetic routes for nitroaromatics. yale.eduacs.org

Key principles applied to nitroaromatic synthesis include:

Waste Prevention: Designing syntheses to minimize waste is a primary goal. acs.orgnih.gov This involves moving away from traditional nitration methods that use stoichiometric reagents and generate significant waste streams, such as spent acids. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are superior to stoichiometric ones in this regard. yale.edu For example, the traditional Béchamp reduction of nitroarenes has a poor atom economy of 35%, whereas modern catalytic hydrogenation approaches can achieve an atom economy of 72% or higher. rsc.orgbuecher.de

Less Hazardous Chemical Syntheses: This principle encourages the use and generation of substances with little to no toxicity. skpharmteco.com For nitroarene synthesis, this involves replacing hazardous reagents like fuming nitric acid or heavy metal catalysts with safer alternatives. skpharmteco.commdpi.com

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. acs.org Research into nitroaromatic synthesis has explored solvent-free conditions or the use of greener solvents like water. leadingedgeonly.comorganic-chemistry.org

The following table outlines the application of several green chemistry principles to the synthesis of nitroaromatics.

| Green Chemistry Principle | Application in Nitroaromatic Synthesis | Research Finding |

| Prevention | Avoiding the formation of waste products from the outset. | Shifting from stoichiometric reagents to catalytic systems reduces or eliminates byproducts. yale.eduacs.org |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Catalytic hydrogenations are more atom-economical for reducing nitroarenes to anilines than older methods using metals like iron. rsc.orgbuecher.de |

| Safer Solvents | Using environmentally benign solvents or eliminating them entirely. | Metal-free reduction of nitroaromatics has been successfully performed in water. organic-chemistry.org Solvent-free nitration protocols have also been developed. leadingedgeonly.com |

| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents. | Heterogeneous catalysts can be used for the hydrogenation of nitro compounds, allowing for easy recovery and reuse. mdpi.comresearchgate.net |

Solvent-Free and Atom-Economical Approaches

Developing solvent-free reaction conditions is a significant goal in green chemistry, as solvents often account for the largest portion of waste in a chemical process. rroij.com Researchers have developed novel, one-step, catalyst-free, and solvent-free synthetic processes for the nitration of aromatic compounds. leadingedgeonly.com These methods can be faster, more economical, and more straightforward than traditional approaches that rely on harmful solvents and catalysts. leadingedgeonly.com

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Addition and rearrangement reactions are inherently 100% atom-economical, while substitution and elimination reactions are less so. nih.govrsc.org In the context of synthesizing nitroarenes and their derivatives, maximizing atom economy is crucial for sustainability.

The table below compares the intrinsic atom economy of different reaction classes relevant to organic synthesis.

| Reaction Class | Description | Intrinsic Atom Economy | Example |

| Addition | Two or more molecules combine to form a larger one. | 100% | Diels-Alder Reaction nih.gov |

| Rearrangement | A molecule's carbon skeleton is rearranged to give a structural isomer. | 100% | Claisen Rearrangement |

| Substitution | A functional group is replaced by another functional group. | < 100% | Wittig Reaction rsc.org |

| Elimination | A pair of atoms or groups are removed from a molecule. | < 100% | Dehydration of an alcohol |

Efforts to improve atom economy in nitroarene synthesis focus on replacing traditional methods, such as mixed-acid nitration (atom economy of ~51%), with more efficient catalytic systems that produce only water as a byproduct, leading to a significantly higher atom economy of around 87%. rsc.org

Continuous-Flow Microreaction Processes for Scalability and Selectivity

Nitration reactions are typically fast and highly exothermic, which poses significant safety risks and challenges for selectivity and yield when conducted in traditional batch reactors. rsc.orgbeilstein-journals.orgewadirect.com Continuous-flow microreaction technology offers a powerful solution to these problems. rsc.org By performing reactions in small-volume channels or tubes, microreactors provide superior mixing efficiency and exceptionally high heat and mass transfer rates. rsc.orgmdpi.com

The key advantages of using continuous-flow processes for the synthesis of nitroaromatics include:

Enhanced Safety: The small reaction volume minimizes the risk of thermal runaways, a significant concern with exothermic nitration reactions. researchgate.netewadirect.com

Precise Temperature Control: The high surface-area-to-volume ratio allows for precise and efficient temperature management, leading to fewer side products. beilstein-journals.orgvapourtec.com

Improved Selectivity: The ability to precisely control reaction parameters like temperature, residence time, and stoichiometry results in higher selectivity for the desired mono-nitro product over di- or tri-nitro byproducts. rsc.orgrsc.org

Scalability: Production can be scaled up by operating the reactor for longer periods or by "numbering up" (using multiple microreactors in parallel), which is often more straightforward than scaling up batch reactors. rsc.orgewadirect.com

Recent studies have demonstrated the successful application of continuous-flow microreactors for the mononitration of various aromatic compounds with high yields and excellent selectivity. For example, a process for synthesizing a key intermediate for an anticancer drug achieved a yield of 99.3%. rsc.orgrsc.org Furthermore, these processes have been scaled for continuous production, demonstrating their industrial potential. rsc.orgrsc.org

The following table summarizes results from various studies on continuous-flow nitration.

| Aromatic Substrate | Nitrating Agent | Reactor Type | Key Findings |

| Toluene | H₂SO₄/HNO₃ | Microreactor | Higher selectivity for 2-nitrotoluene (B74249) and 4-nitrotoluene (B166481) compared to batch. beilstein-journals.org |

| o-Xylene | H₂SO₄/HNO₃ | Tubular Reactor | Overcame reaction equilibrium using microreaction modules in series, achieving a 94.1% yield. rsc.org |

| Pyridine N-oxide | H₂SO₄/HNO₃ | Microreactor | Achieved a 78% yield at 120°C, an improvement over the conventional 72% yield. beilstein-journals.org |

| Various Aromatics | Mixed Acid | Microreactor | Process was successfully scaled up to a production capacity of 800 g h⁻¹, confirming industrial feasibility. rsc.org |

These advanced processes, incorporating strategies from organocatalysis, green chemistry, and continuous-flow technology, represent the forefront of modern synthesis for producing complex molecules like this compound safely, efficiently, and sustainably.

Mechanistic Elucidation of Reactions Involving 1 Fluoro 2 Methoxy 5 Methyl 4 Nitrobenzene

Advanced Spectroscopic and Structural Analysis in Research Contexts for 1 Fluoro 2 Methoxy 5 Methyl 4 Nitrobenzene

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Electronic Structure Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and electronic environment of nuclei within a molecule. For aromatic systems like 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene (B1474307), ¹H and ¹³C NMR spectra reveal key details about the substitution pattern and the electron-donating or -withdrawing effects of the attached functional groups.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl and methoxy (B1213986) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the fluorine, methoxy, methyl, and nitro substituents. The strongly electron-withdrawing nitro group would cause deshielding (a shift to higher ppm values) of adjacent protons, while the electron-donating methoxy and methyl groups would cause shielding (a shift to lower ppm values). The fluorine atom exhibits both a strong inductive withdrawing effect and a resonance donating effect, leading to more complex influences on the chemical shifts. Furthermore, spin-spin coupling between the fluorine nucleus (¹⁹F) and nearby protons (H-F coupling) would result in characteristic splitting patterns, providing definitive evidence for their spatial proximity.

In the case of the analog, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, the two aromatic protons appear at 7.55 ppm and 7.29 ppm. mdpi.com For this compound, similar chemical shifts for the two aromatic protons would be anticipated, with specific values modulated by the electronic difference between a methyl and a methoxy group. The methyl protons would likely appear as a singlet around 2.3-2.5 ppm, while the methoxy protons would be a singlet around 3.9-4.1 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms directly attached to electronegative atoms (F, O, N) will be significantly deshielded. Carbon-fluorine coupling (C-F coupling) is a powerful diagnostic tool, with the magnitude of the coupling constant providing information about the number of bonds separating the carbon and fluorine atoms. For instance, the direct ¹JCF coupling is typically large (around 240-260 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are smaller but still significant.

Based on the data for 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, the carbon signals for this compound can be predicted. mdpi.com The carbon attached to fluorine (C1) would show a large doublet, and the carbons ortho and meta to the fluorine would also exhibit splitting.

Table 1: Predicted NMR Data for this compound based on Analog Data Note: This table is predictive and based on data from analogous compounds. Actual experimental values may vary.

¹H NMR (400 MHz, CDCl₃)| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| ~7.6 | d | Ar-H |

| ~7.2 | d | Ar-H |

| ~3.9 | s | -OCH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Splitting Pattern (Predicted) | Assignment |

|---|---|---|

| ~155 | d, ¹JCF ≈ 250 Hz | C-F |

| ~145 | s | C-NO₂ |

| ~142 | d, ²JCF ≈ 15 Hz | C-OCH₃ |

| ~130 | s | C-CH₃ |

| ~120 | d, ³JCF ≈ 5 Hz | C-H |

| ~115 | d, ²JCF ≈ 20 Hz | C-H |

| ~56 | s | -OCH₃ |

Utilization of Vibrational Spectroscopy (IR, Raman) for Understanding Bonding and Molecular Dynamics

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of chemical bonds and functional groups present.

The IR spectrum of this compound would be dominated by strong absorptions corresponding to the nitro group. The asymmetric (νas) and symmetric (νs) stretching vibrations of the N-O bonds in aromatic nitro compounds typically appear in the regions of 1500-1560 cm⁻¹ and 1335-1365 cm⁻¹, respectively. These are usually among the strongest bands in the spectrum.

Other key vibrational modes include:

C-H stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methoxy groups are found in the 2850-2960 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations occur in the 1400-1620 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether C-O stretch is expected to produce a strong band around 1200-1275 cm⁻¹.

C-F stretching: The C-F stretch gives rise to a strong absorption in the 1000-1350 cm⁻¹ range, though it can sometimes be difficult to distinguish from other vibrations in this "fingerprint" region.

For the analog 1-Fluoro-2,5-dimethoxy-4-nitrobenzene, characteristic FT-IR peaks were observed at 1582, 1521, 1341, and 1228 cm⁻¹. mdpi.com The bands at 1521 and 1341 cm⁻¹ are readily assigned to the asymmetric and symmetric NO₂ stretching modes, respectively.

Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. While the highly polar nitro group vibrations are strong in the IR, they may be weaker in the Raman spectrum. Conversely, the aromatic C=C stretching and symmetric breathing modes of the ring are often strong in Raman spectra. This complementarity is crucial for a complete vibrational assignment.

Table 2: Characteristic Vibrational Frequencies (IR) for this compound Note: Frequencies are based on typical ranges for functional groups and data from analogous compounds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2960-2850 | Medium | Aliphatic C-H Stretch (-CH₃, -OCH₃) |

| ~1530 | Very Strong | Asymmetric NO₂ Stretch |

| 1600, 1480 | Medium-Strong | Aromatic C=C Stretch |

| ~1345 | Strong | Symmetric NO₂ Stretch |

| ~1250 | Strong | Aryl-O Stretch (Ether) |

Advanced Mass Spectrometry in Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide extremely accurate mass measurements, allowing for the unambiguous determination of a molecule's chemical formula.

For this compound (C₈H₈FNO₃), the calculated exact mass is 185.0488 g/mol . An HRMS measurement yielding a value very close to this would confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI-MS) provides valuable structural information. The molecular ion peak (M⁺) would be observed at m/z 185. Subsequent fragmentation pathways often involve the loss of stable neutral molecules or radicals. For this compound, characteristic fragmentation could include:

Loss of a nitro group (-NO₂, 46 Da), leading to a fragment at m/z 139.

Loss of a methoxy radical (·OCH₃, 31 Da), resulting in a fragment at m/z 154.

Loss of a methyl radical (·CH₃, 15 Da) from the methoxy group or the ring, giving a fragment at m/z 170.

Loss of nitric oxide (-NO, 30 Da) from the molecular ion to give a fragment at m/z 155, which is common for aromatic nitro compounds.

In a research context, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring the progress of a reaction in which this compound is a reactant or product. mdpi.com These hyphenated techniques can separate complex mixtures and provide mass spectra for each component, enabling the identification of starting materials, products, byproducts, and transient intermediates. For example, monitoring a nucleophilic aromatic substitution reaction at the fluorine-bearing carbon would show the disappearance of the peak at m/z 185 and the appearance of a new peak corresponding to the product's molecular weight.

X-ray Crystallography Studies for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides accurate bond lengths, bond angles, and torsional angles, revealing the molecule's conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonds, halogen bonds, and π-π stacking.

While the crystal structure of this compound has not been reported, the structure of the analog 1-Fluoro-2,5-dimethoxy-4-nitrobenzene provides significant insight. mdpi.com In this analog, the benzene (B151609) ring is essentially planar, with the nitro group being slightly twisted out of the plane of the ring. The analysis of its crystal packing revealed no significant intermolecular interactions, such as strong hydrogen bonds or π-π stacking. mdpi.com

For this compound, a similar planar conformation of the benzene ring would be expected. The presence of the C-H bonds of the methyl and methoxy groups and the electronegative oxygen and fluorine atoms could potentially lead to weak C-H···O and C-H···F hydrogen bonds in the solid state. The electron-deficient nitro-substituted aromatic ring could also participate in π-π stacking interactions with adjacent molecules, a common packing motif in nitroaromatic compounds that helps to stabilize the crystal lattice. researchgate.net A full crystallographic study would be required to confirm the specific interactions and packing arrangement.

Table 3: Predicted Crystallographic Parameters for this compound Note: This table is hypothetical and serves as an example of the data obtained from an X-ray crystallography experiment. Values are based on typical ranges for organic molecules and data from analogs.

| Parameter | Predicted Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 12 - 18 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | ~1000 - 1500 |

Computational and Theoretical Investigations of 1 Fluoro 2 Methoxy 5 Methyl 4 Nitrobenzene

Quantum Chemical Calculations of Electronic Properties and Molecular Orbitals (HOMO-LUMO Analysis)5.2. Density Functional Theory (DFT) Studies on Reactivity, Stability, and Reaction Mechanisms5.3. Molecular Dynamics Simulations for Understanding Conformational Landscapes and Solvent Effects5.4. Computational Prediction of Reaction Pathways and Energy Barriers

To provide an article of this nature would necessitate original research involving complex computational modeling, which is beyond the scope of this service.

Derivatization and Structural Modification of 1 Fluoro 2 Methoxy 5 Methyl 4 Nitrobenzene for Diverse Chemical Applications

Synthesis of Novel Analogues via Strategic Functional Group Interconversions

The synthesis of novel analogues from 1-fluoro-2-methoxy-5-methyl-4-nitrobenzene (B1474307) primarily involves the strategic manipulation of its existing functional groups. The two most prominent pathways for derivatization are nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon and the reduction of the nitro group.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reagents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). google.com This transformation yields the corresponding aniline (B41778) derivative, 4-fluoro-2-methoxy-5-methylaniline, a versatile building block. The resulting amino group can then undergo a host of subsequent reactions, including diazotization to form diazonium salts, which are precursors to numerous other functional groups (e.g., -OH, -CN, -Br). It can also be acylated to form amides or used in the synthesis of heterocyclic compounds. The conversion of a related compound, 4-fluoro-2-methoxy-1-nitrobenzene, to 4-fluoro-2-methoxyaniline (B49241) is a key step in a patented synthetic process. google.com

These interconversions allow for the generation of a library of compounds with tailored electronic and steric properties for various applications.

| Reaction Type | Reagent/Conditions | Functional Group Transformation | Product Class |

| Nucleophilic Aromatic Substitution | Amines (e.g., R2NH), Base | -F → -NR2 | N-Aryl Amines |

| Nucleophilic Aromatic Substitution | Alkoxides (e.g., R-O-) | -F → -OR | Aryl Ethers |

| Nucleophilic Aromatic Substitution | Thiolates (e.g., R-S-) | -F → -SR | Aryl Sulfides |

| Nitro Group Reduction | H2, Pd/C or Fe/HCl | -NO2 → -NH2 | Anilines |

| Amine Derivatization (Post-Reduction) | NaNO2, HCl | -NH2 → -N2+Cl- | Diazonium Salts |

| Amine Derivatization (Post-Reduction) | Acyl Halides (e.g., RCOCl) | -NH2 → -NHCOR | Amides |

Investigation of Structure-Reactivity Relationships in Related Nitrobenzene (B124822) Derivatives

The reactivity of this compound is governed by the electronic effects of its four substituents. Understanding these effects is crucial for predicting its chemical behavior.

Nitro Group (-NO2): A powerful deactivating group that withdraws electron density from the ring through both the inductive (-I) and resonance (-M) effects. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution, especially at the ortho and para positions. msu.edugovtpgcdatia.ac.in

Fluoro Group (-F): Deactivates the ring through its strong -I effect but can donate electron density via its +M (resonance) effect. Halogens are generally ortho, para-directing yet deactivating in electrophilic substitutions. govtpgcdatia.ac.in In nucleophilic substitutions, fluorine is an excellent leaving group.

Methoxy (B1213986) Group (-OCH3): A strong activating group that donates electron density through its +M effect, which outweighs its -I effect. It directs incoming electrophiles to the ortho and para positions.

Methyl Group (-CH3): A weak activating group that donates electron density through an inductive (+I) effect and hyperconjugation.

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution |

| -F | 1 | Withdrawing (-I) | Donating (+M) | Deactivating, o,p-directing | Good Leaving Group |

| -OCH3 | 2 | Withdrawing (-I) | Donating (+M) | Activating, o,p-directing | Modulates Reactivity |

| -CH3 | 5 | Donating (+I) | N/A (Hyperconjugation) | Activating, o,p-directing | Modulates Reactivity |

| -NO2 | 4 | Withdrawing (-I) | Withdrawing (-M) | Strongly Deactivating, m-directing | Strongly Activating (at o,p positions) |

Exploration of this compound as a Building Block in Complex Molecule Synthesis

The distinct reactivity of this compound makes it a valuable building block for constructing more complex molecules. Its utility stems from the ability to perform selective, high-yield transformations at specific sites.

The primary application is in SNAr reactions, where the fluoronitrobenzene core serves as an electrophilic partner. By reacting it with complex nucleophiles, large molecular scaffolds can be assembled. For example, related fluoronitrobenzene derivatives are used to derivatize amino acids and biogenic amines, demonstrating their utility in creating complex bio-conjugates. mdpi.comresearchgate.net The reaction of 1-fluoro-4-methoxy-2-nitrobenzene with 2-bromo-3-methylphenol (B1266947) is an example of using this type of building block to create complex diaryl ether structures. rsc.org

Following the SNAr reaction, the nitro group can be reduced to an amine, providing a handle for further synthetic elaboration. This two-step sequence (SNAr followed by nitro reduction) is a powerful strategy in medicinal chemistry and materials synthesis. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline (B580436) is a key intermediate in the synthesis of Mereletinib, a kinase inhibitor for cancer treatment. chemicalbook.com This highlights how the functionalities present in this class of molecules are strategically employed in multi-step syntheses. This approach allows for the sequential introduction of different molecular fragments, leading to the construction of complex target molecules with high precision.

Potential Applications in Advanced Materials Science and Organic Electronics

The structural features of this compound suggest its potential as a monomer or precursor for the synthesis of functional polymers and materials for advanced applications.

Fluorinated polymers are well-known for their unique properties, including low surface energy, high thermal stability, and chemical inertness, which stem from the strength of the carbon-fluorine bond. researchgate.netmdpi.com By incorporating this compound or its derivatives into a polymer backbone, these desirable properties can be imparted to the resulting material.

One synthetic route involves polycondensation reactions. For example, after converting the nitro group to an amino group, the resulting aniline could be polymerized with dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. Alternatively, if the fluorine atom is first replaced by a diol via an SNAr reaction, the resulting monomer could be used in polyester (B1180765) or polyurethane synthesis. The presence of the fluorine and methoxy groups on the side chain of the polymer can influence its solubility, processability, and final material properties, such as hydrophobicity and gas permeability. sciengine.com

The combination of electron-donating (-OCH3, -CH3) and electron-withdrawing (-NO2) groups on the aromatic ring makes this compound an interesting candidate for optoelectronic materials. govtpgcdatia.ac.in This "push-pull" electronic structure is a common design motif in materials used for non-linear optics and organic electronics.

Conjugated polymers containing both electron-rich and electron-poor units often exhibit interesting photophysical properties, such as fluorescence and charge-transfer absorption. mdpi.com These materials are central to devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. tue.nl For instance, polymers containing nitroaromatic units have been explored as fluorescent sensors for detecting explosives, where the electron-deficient nitro group quenches the fluorescence of the polymer upon interaction. mdpi.com By polymerizing derivatives of this compound with electron-rich comonomers, it may be possible to create donor-acceptor polymers. In such materials, the nitro-containing unit would act as the acceptor, facilitating intramolecular charge transfer, which is a key process for the functioning of organic solar cells and other electronic devices. miami.edu

Future Research Trajectories and Emerging Paradigms for 1 Fluoro 2 Methoxy 5 Methyl 4 Nitrobenzene Chemistry

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene (B1474307), and nitroaromatics in general, often involves highly exothermic and potentially hazardous nitration reactions. ewadirect.combeilstein-journals.org Traditional batch processing methods for such reactions pose significant safety and scalability challenges. vapourtec.com The adoption of continuous flow chemistry offers a compelling solution to these issues.

Future research will likely focus on developing a continuous flow process for the synthesis of this compound. The key advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety profiles, make it an ideal platform for nitration. vapourtec.cominnoget.com Miniaturized flow reactors can significantly reduce the risks associated with handling hazardous reagents like fuming nitric and concentrated sulfuric acids. beilstein-journals.orggoogle.com

Moreover, the integration of flow reactors with automated synthesis platforms represents a significant leap forward. nih.govsynplechem.com These platforms, equipped with robotic systems for reagent handling, purification, and analysis, can accelerate the discovery and optimization of reaction conditions for the synthesis of this compound and its derivatives. sigmaaldrich.comwikipedia.orgeubopen.org The use of automated systems can enable high-throughput screening of catalysts and reaction conditions, leading to more efficient and reproducible synthetic routes.

Table 1: Comparison of Batch vs. Flow Chemistry for Nitration Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk of thermal runaway | Enhanced safety due to small reaction volumes and efficient heat dissipation |

| Scalability | Challenging and often requires process redesign | More straightforward scalability by extending reaction time or using parallel reactors |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |

| Reproducibility | Can be variable between batches | High reproducibility due to consistent reaction conditions |

Exploration of Novel Catalytic Transformations and Redox Condensation

The nitro group in this compound is a versatile functional group that can be transformed into a variety of other functionalities, most notably the amino group, which is a precursor to a wide range of valuable compounds. vapourtec.com Future research will undoubtedly explore novel catalytic systems for the selective reduction of the nitro group in the presence of other sensitive functional groups.

While traditional methods often employ stoichiometric metal reductants, modern catalysis is moving towards more sustainable and efficient processes. mdpi.com This includes the use of heterogeneous catalysts, such as metal nanoparticles supported on various materials, and homogeneous catalysts based on earth-abundant metals like iron. researchgate.netacs.orgcardiff.ac.uk The development of chemoselective catalytic systems that can reduce the nitro group without affecting the fluoro and methoxy (B1213986) substituents is a key area of interest.

Furthermore, the exploration of redox condensation reactions involving this compound could open up new avenues for the synthesis of complex molecules. For instance, the controlled partial reduction to the corresponding nitroso or hydroxylamine (B1172632) derivatives could enable subsequent condensation reactions to form azo or azoxy compounds, which have applications in materials science and medicinal chemistry. researchgate.net

Development of Advanced Spectroscopic Probes for in situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and control. The development and application of advanced spectroscopic probes for in situ reaction monitoring will be instrumental in achieving this.

Techniques like Raman and infrared (IR) spectroscopy, coupled with fiber-optic probes, can provide real-time information about the concentration of reactants, intermediates, and products directly within the reaction vessel. globethesis.com Surface-enhanced Raman spectroscopy (SERS) is a particularly promising technique for monitoring reactions at very low concentrations, offering high sensitivity and molecular specificity. globethesis.comrsc.org

For instance, in situ Raman spectroscopy could be employed to monitor the nitration reaction to synthesize this compound, allowing for precise determination of the reaction endpoint and detection of any side products. researchgate.net Similarly, monitoring the catalytic reduction of the nitro group can provide valuable insights into the reaction pathway and catalyst activity. globethesis.com The data obtained from these in situ measurements can be used to build kinetic models and optimize reaction conditions for improved yield and selectivity. nih.gov

Expanding the Scope of Computational Design for Related Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research. aip.org For this compound and its derivatives, DFT calculations can provide valuable insights into their electronic structure, reactivity, and spectroscopic properties. ijrti.orgresearchgate.netmetu.edu.tr

Future research will likely leverage computational design to predict the properties of novel derivatives and to guide synthetic efforts. For example, DFT can be used to:

Predict the regioselectivity of further electrophilic aromatic substitution reactions.

Elucidate the mechanism of catalytic transformations , such as the reduction of the nitro group. researchgate.net

Simulate spectroscopic data (e.g., NMR, IR, Raman spectra) to aid in the characterization of new compounds. nih.gov

Design molecules with specific electronic properties for applications in materials science, such as nonlinear optics or as components in molecular electronic devices. nih.gov

By combining computational modeling with experimental work, researchers can accelerate the discovery and development of new compounds based on the this compound scaffold with tailored properties for specific applications. nih.govresearchgate.netnih.gov

Q & A

Basic: What are the optimal synthetic routes for 1-Fluoro-2-methoxy-5-methyl-4-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer:

Synthesis routes often involve multi-step functionalization of benzene derivatives. Key steps include:

- Nitration and halogenation sequence : Prioritize nitration before fluorination to avoid steric hindrance. Use mixed acid (HNO₃/H₂SO₄) for nitration at low temperatures (0–5°C) to minimize byproducts. Fluorination via nucleophilic aromatic substitution (e.g., KF in DMF at 120°C) requires careful control of electron-withdrawing group positioning .

- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while Lewis acids (e.g., FeCl₃) improve regioselectivity. For example, refluxing in DMF with catalytic FeCl₃ achieved 78% yield in analogous nitrobenzene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.